1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride
Overview
Description
1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride, also known by its chemical formula C26H44N2O , is a compound with a molecular weight of approximately 400.653 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves the reaction between 1-benzylpiperidine and piperazine in the presence of suitable reagents. The detailed synthetic pathway and conditions may vary depending on the specific research study or laboratory protocol. Researchers have explored various synthetic routes to obtain this compound for further investigation .
Molecular Structure Analysis
The molecular structure of 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride consists of a piperazine ring with a benzyl group attached to one of the nitrogen atoms. The dihydrochloride salt form indicates that two chloride ions are associated with the piperazine nitrogen atoms. The arrangement of atoms and bonds within the molecule significantly influences its biological activity and interactions with other molecules .
Chemical Reactions Analysis
1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride may participate in various chemical reactions. These reactions could involve hydrolysis, oxidation, or derivatization of functional groups. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .
Physical And Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19;;/h1-5,16-17H,6-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVHPUYCHAVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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